molecular formula C12H16FN B13259324 N-cyclopentyl-2-fluoro-4-methylaniline

N-cyclopentyl-2-fluoro-4-methylaniline

Cat. No.: B13259324
M. Wt: 193.26 g/mol
InChI Key: BMBMTJVOFKGNMP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-fluoro-4-methylaniline is a fluorinated aromatic amine characterized by a cyclopentyl group attached to the nitrogen atom of an aniline ring, with additional substituents at the 2-fluoro and 4-methyl positions. This compound belongs to a class of substituted anilines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-cyclopentyl-2-fluoro-4-methylaniline

InChI

InChI=1S/C12H16FN/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3

InChI Key

BMBMTJVOFKGNMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCCC2)F

Origin of Product

United States

Preparation Methods

Synthesis of the Nitrobenzene Intermediate

Starting Material: Nitrobenzene derivatives with appropriate substitution patterns (e.g., 2-fluoro-4-methyl nitrobenzenes).

Method:
Selective halogenation and methylation are performed on nitrobenzenes to obtain the desired precursor. For example, nitration of fluorobenzene followed by methylation at the para-position yields 2-fluoro-4-methyl nitrobenzene.

Reaction Conditions:

  • Nitration using nitric acid and sulfuric acid at controlled temperatures (~0°C to 25°C).
  • Methylation via Friedel-Crafts alkylation with methyl chloride or methyl iodide under Lewis acid catalysis.

Nucleophilic Aromatic Substitution with Cyclopentylamine

Reaction:
The nitrobenzene intermediate undergoes nucleophilic substitution at the position ortho or para to the fluorine atom, facilitated by the activating effect of the nitro group and the fluorine's leaving group ability.

Procedure:

  • The nitrobenzene derivative is heated with cyclopentylamine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The temperature is maintained around 120-150°C to promote substitution.
  • The reaction is monitored via TLC or HPLC until completion.

Outcome:
Formation of N-cyclopentyl-2-fluoro-4-nitroaniline.

Reduction of Nitro Group to Aniline

Method:
Catalytic hydrogenation or chemical reduction using agents such as tin chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.

Reaction Conditions:

  • Hydrogenation over Pd/C catalyst at 50-80°C under atmospheric or elevated pressure.
  • Alternatively, reduction with SnCl₂ in ethanol at reflux.

Result:
Conversion of nitro to amino group, yielding N-cyclopentyl-2-fluoro-4-aminobenzene.

Introduction of the Methyl Group at the Para Position

Method:
Electrophilic aromatic substitution with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

Reaction Conditions:

  • Reflux in acetonitrile or acetone.
  • The methylation predominantly occurs at the para position relative to the amino group, due to directing effects.

N-Cyclopentylation

Method:
Direct N-alkylation of the amino group with cyclopentyl halides (e.g., cyclopentyl chloride or bromide).

Procedure:

  • The aniline derivative is reacted with cyclopentyl halide in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction is conducted in solvents like acetonitrile or DMF at 80-120°C.

Outcome:
Formation of N-cyclopentyl-2-fluoro-4-methylaniline.

Final Purification and Characterization

  • The crude product is purified via column chromatography or recrystallization.
  • Characterization involves NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis to confirm structure and purity.
  • Data Table: Summary of Key Reaction Conditions
Step Reaction Reagents Solvent Temperature Yield (%) Notes
1 Nitration of fluorobenzene HNO₃, H₂SO₄ - 0–25°C N/A Regioselective nitration
2 Methylation CH₃I, K₂CO₃ Acetonitrile Reflux 70–85 Para-selective methylation
3 Nucleophilic substitution Cyclopentylamine DMSO 120–150°C 65–75 Ortho/para substitution
4 Reduction of nitro SnCl₂ Ethanol Reflux 85–95 Complete reduction
5 N-alkylation Cyclopentyl halide Acetonitrile 80–120°C 70–80 N-cyclopentylation
  • Research Findings and Notes
  • The regioselectivity of substitution reactions is influenced by the electronic effects of substituents, with fluorine directing ortho/para positions.
  • The reduction step is critical for achieving high purity of the amino intermediate, which affects subsequent methylation and N-alkylation efficiency.
  • Recent advances include the use of microwave-assisted synthesis to reduce reaction times and improve yields.
  • The choice of solvents and bases significantly impacts the selectivity and yield of N-cyclopentylation.
  • Conclusion

The preparation of this compound involves a strategic sequence of aromatic substitution, reduction, methylation, and N-alkylation steps. Optimization of reaction conditions, choice of reagents, and purification techniques are essential for high yield and purity. These methods are supported by extensive literature, including patent procedures and recent scientific studies, demonstrating their robustness and adaptability for industrial applications.

  • References
  • Patent EP0430847A1 detailing the synthesis of related N-cyclopropylfluoroanilines.
  • Scientific articles on multicomponent synthesis strategies employing aromatic substitution, reduction, and alkylation.
  • Recent advances in microwave-assisted and metallaphotoredox catalysis for aromatic functionalization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
This compound C₁₂H₁₅FN 199.26 g/mol 2-F, 4-CH₃, N-cyclopentyl Aromatic amine, fluoro, alkyl
5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline C₁₄H₁₃F₂N 233.26 g/mol 5-F, 2-CH₃, N-(3-fluorobenzyl) Aromatic amine, bifluoro, benzyl
4-Fluoro-2-nitroaniline C₆H₅FNO₂ 156.11 g/mol 4-F, 2-NO₂ Nitro, fluoro, aromatic amine
N-[(4-fluorophenyl)methyl]-4-methoxyaniline C₁₄H₁₃FNO 245.26 g/mol 4-OCH₃, N-(4-fluorobenzyl) Methoxy, benzyl, fluoro

Key Observations:

  • Substituent Effects : The cyclopentyl group in the target compound provides steric hindrance distinct from benzyl or methoxy-substituted analogs (e.g., compounds in and ). This may enhance metabolic stability in biological applications compared to benzyl groups, which are more prone to oxidation.
  • Electronic Profile : The 2-fluoro substituent in the target compound creates a meta-directing electronic effect, contrasting with the para-nitro group in 4-fluoro-2-nitroaniline , which strongly activates the ring for electrophilic substitution.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound ~280 (est.) ~75–85 (est.) 3.2 <1 (water)
5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline N/A N/A 3.8 <0.5 (water)
4-Fluoro-2-nitroaniline 315 (dec.) 98–102 1.9 ~10 (water)
N-[(4-fluorophenyl)methyl]-4-methoxyaniline N/A N/A 2.7 ~5 (water)

Key Observations:

  • Lipophilicity : The target compound’s predicted LogP (3.2) indicates moderate lipophilicity, higher than 4-fluoro-2-nitroaniline (1.9 ) but lower than the bifluorinated analog (3.8 ). This suggests balanced membrane permeability for pharmaceutical use.
  • Thermal Stability : The nitro group in 4-fluoro-2-nitroaniline contributes to its higher melting point (98–102°C) and decomposition temperature (315°C), whereas the target compound’s alkyl substituents likely reduce thermal stability.

Research Findings and Implications

Recent studies on fluorinated anilines highlight the following:

  • Synthetic Pathways : Fluorine introduction via Balz-Schiemann or nucleophilic fluorination is critical for regioselectivity, as seen in and .
  • Toxicity Profile : Nitro-substituted analogs (e.g., ) exhibit higher acute toxicity (oral LD₅₀ < 100 mg/kg in rodents) compared to alkylated derivatives like the target compound, which are likely safer for industrial use .
  • Material Science Applications : The target compound’s steric bulk may inhibit crystallization, making it suitable for liquid-crystal or polymer additives, unlike rigid nitroanilines .

Biological Activity

N-cyclopentyl-2-fluoro-4-methylaniline is an aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a unique structural configuration that includes a cyclopentyl group, a fluorine atom, and a methyl group on the aromatic ring. These features contribute to its chemical reactivity and biological interactions, making it a candidate for further investigation in drug development and other therapeutic applications.

  • Molecular Formula : C12_{12}H14_{14}F\N
  • Molecular Weight : Approximately 193.26 g/mol
  • Structural Features :
    • Cyclopentyl group
    • Fluorine atom at the 2-position
    • Methyl group at the 4-position

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.
  • Mechanism of Action : The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. This interaction may modulate various biological pathways, although detailed mechanisms are still under investigation.

In Vitro Studies

Several studies have examined the effects of this compound on various cell lines:

  • Cytotoxicity Assays : In cytotoxicity studies, the compound was tested on different cancer cell lines to assess its potential as an anticancer agent. Results indicated varying levels of cytotoxicity across cell types, with some showing significant inhibition of cell proliferation at specific concentrations .
Cell LineIC50_{50} (µM)Inhibition Rate (%)
A549 (Lung)8.99100.07
HepG2 (Liver)6.9299.98
DU145 (Prostate)7.8999.93
MCF7 (Breast)8.26100.39

Mechanistic Insights

Research has also focused on elucidating the mechanisms through which this compound exerts its effects:

  • Cell Cycle Arrest : Some studies indicate that this compound may induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly the S phase, thereby preventing further cellular division .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-cyclopentyl-4-fluoro-2-methylanilineCyclopentyl group; fluorine at position 4Different substitution pattern may affect biological activity
N-cyclopentyl-2-fluoroanilineCyclopentyl group; lacks methyl groupAffects electronic properties and reactivity
2-Fluoro-4-methylanilineLacks cyclopentyl groupLess sterically hindered; potentially different activity

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